molecular formula C17H22O2 B8584233 2,6-Dimethylphenol 2,3,6-trimethylphenol CAS No. 58295-79-7

2,6-Dimethylphenol 2,3,6-trimethylphenol

Cat. No. B8584233
CAS No.: 58295-79-7
M. Wt: 258.35 g/mol
InChI Key: KMLUZJQTMWDZLI-UHFFFAOYSA-N
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Patent
US05420184

Procedure details

Specific examples of PPE (A) may include poly(2,6-dimethyl-1,4-phenylene ether), poly (2,6-diethyl-1,4-phenylene ether), poly (2,6-dipropyl-1,4-phenylene ether), poly(2-ethyl-6-methyl-1,4-phenylene ether), poly(2-methyl-6-propyl-1,4-phenylene ether), a 2,6-dimethylphenol/2,3,6-trimethylphenol copolymer, a 2,6-dimethylphenol/2,3,6-triethylphenol copolymer, a 2,6-diethylphenol/2,3,6-trimethylphenol copolymer, a 2,6-dipropylphenol/2,3,6-trimethylphenol copolymer, a graft copolymer obtained by subjecting poly(2,6-dimethyl-1,4-phenylene ether) and styrene to graft polymerization and a graft copolymer obtained by subjecting a 2,6-dimethylphenol/2,3,6-trimethylphenol copolymer and styrene to graft polymerization.
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
poly(2,6-dimethyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,6-diethyl-1,4-phenylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dipropyl-1,4-phenylene ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
poly(2-ethyl-6-methyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly(2-methyl-6-propyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]2[O:9][C:4]=1[C:5]([CH2:10][CH3:11])=[CH:6]2)[CH3:2].[CH2:12]([C:15]1[CH:20]=[C:19]2[O:21][C:16]=1[C:17]([CH2:22][CH2:23][CH3:24])=[CH:18]2)[CH2:13][CH3:14]>>[CH3:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:10])[C:4]=1[OH:9].[CH3:22][C:17]1[C:18]([CH3:1])=[CH:19][CH:20]=[C:15]([CH3:12])[C:16]=1[OH:21].[CH3:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:10])[C:4]=1[OH:9].[CH2:1]([C:3]1[C:8]([CH2:12][CH3:13])=[CH:7][CH:6]=[C:5]([CH2:10][CH3:11])[C:4]=1[OH:9])[CH3:2].[CH2:12]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([CH2:22][CH3:23])[C:16]=1[OH:21])[CH3:13].[CH3:10][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[C:3]([CH3:1])[C:4]=1[OH:9].[CH2:22]([C:17]1[CH:18]=[CH:19][CH:20]=[C:15]([CH2:12][CH2:13][CH3:14])[C:16]=1[OH:21])[CH2:23][CH3:24].[CH3:10][C:5]1[C:6]([CH3:12])=[CH:7][CH:8]=[C:3]([CH3:1])[C:4]=1[OH:9] |f:2.3,4.5,6.7,8.9|

Inputs

Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
poly(2,6-dimethyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,6-diethyl-1,4-phenylene ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C2C(=CC(=C1)O2)CC
Step Four
Name
2,6-dipropyl-1,4-phenylene ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=C2C(=CC(=C1)O2)CCC
Step Five
Name
poly(2-ethyl-6-methyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
poly(2-methyl-6-propyl-1,4-phenylene ether)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O.CC1=C(C(=CC=C1C)C)O
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)O.C(C)C1=C(C(=CC=C1CC)CC)O
Name
Type
product
Smiles
C(C)C1=C(C(=CC=C1)CC)O.CC1=C(C(=CC=C1C)C)O
Name
Type
product
Smiles
C(CC)C1=C(C(=CC=C1)CCC)O.CC1=C(C(=CC=C1C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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